Isopropyl 3-methyl-4-nitrophenoxyacetate
Description
Properties
Molecular Formula |
C12H15NO5 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
propan-2-yl 2-(3-methyl-4-nitrophenoxy)acetate |
InChI |
InChI=1S/C12H15NO5/c1-8(2)18-12(14)7-17-10-4-5-11(13(15)16)9(3)6-10/h4-6,8H,7H2,1-3H3 |
InChI Key |
SSQBXROWCDTTPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)OC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isopropyl Nitrite (CAS 541-42-4)
- Structure: Contains an isopropyl group bonded to a nitrite (–ONO) functional group.
- Key Differences: Unlike the target compound, which has a nitro (–NO₂) group and ester linkage, Isopropyl Nitrite is a volatile nitrite ester. Nitrites are known for their vasodilatory properties, whereas nitroaromatic esters like the target compound may exhibit stability and reactivity influenced by the electron-withdrawing nitro group .
4-Nitrophenyl N-Methoxycarbamate (CAS 68692-38-6)
- Structure : Features a nitro group on a phenyl ring linked to a carbamate (–OCONH–) group.
- Key Differences : The target compound replaces the carbamate with an acetoxy ester (–OAc) and introduces a methyl substituent. Carbamates are typically more hydrolytically stable than esters, suggesting differences in environmental persistence or metabolic pathways .
- Hazard Profile: No specific hazards are listed for this carbamate, but esters like the target compound may pose flammability risks akin to Isopropyl Alcohol (see Section 2.4) .
Cyclohexylmethyl S-2-Isopropylmethylaminoethyl Isopropylphosphonothiolate
- Structure: Contains an isopropyl group and phosphonothiolate moiety.
- Key Differences: Phosphonothiolates are often used as nerve agent analogs or pesticides. The target compound’s nitroaromatic ester structure would likely exhibit distinct reactivity (e.g., electrophilic substitution vs. phosphorylation) .
Isopropyl Alcohol (CAS 67-63-0)
- Structure : A simple secondary alcohol.
- Its flammability (classified as a highly flammable liquid) may parallel handling precautions for nitroaromatic esters .
Research Findings and Limitations
- Hazard Profiles: Esters and nitrites may share flammability risks, but carbamates and phosphonothiolates prioritize toxicity concerns .
- Data Gaps : Critical parameters (e.g., melting point, solubility, toxicity) for the target compound are absent in the evidence, limiting direct comparisons.
Preparation Methods
Intermediate Preparation: 3-Methyl-4-Nitrophenol
The synthesis begins with nitration of 3-methylphenol (m-cresol). Nitration is typically performed using concentrated nitric acid in acetic anhydride at 0–5°C, yielding 3-methyl-4-nitrophenol with >85% regioselectivity. Alternative methods employ mixed acid systems (HNO₃/H₂SO₄) at 30–40°C, though these may produce di-nitrated byproducts (~10%).
Esterification with Isopropyl Chloroacetate
3-Methyl-4-nitrophenol reacts with isopropyl chloroacetate in anhydrous acetone or dichloromethane. Triethylamine (1.2 eq) is added to neutralize HCl, with reflux for 4–6 hours yielding the ester. Key parameters:
Reaction Scheme :
Friedel-Crafts Alkylation and Subsequent Esterification
Isopropylation of m-Cresol
m-Cresol undergoes Friedel-Crafts alkylation with isopropyl chloride using AlCl₃ (2.5 eq) in dichloromethane at 5–15°C. The intermediate 3-methyl-4-isopropylphenol is isolated in 70–75% yield.
Nitration and Esterification
The isopropylated phenol is nitrated (HNO₃/AcOH, 0°C), followed by esterification with chloroacetic acid and isopropanol. This two-step process achieves an overall yield of 65%, but requires careful control to avoid over-nitration.
Optimization Data :
| Step | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Alkylation | AlCl₃ | 10 | 74 |
| Nitration | HNO₃/AcOH | 0 | 88 |
| Esterification | H₂SO₄ | 60 | 85 |
One-Pot Nitroalkylation and Esterification
A phase-transfer catalytic (PTC) method combines nitration and esterification in a single pot. 3-Methylphenol, isopropyl chloroacetate, and NaNO₂ are reacted in a biphasic system (H₂O/CH₂Cl₂) with tetrabutylammonium bromide (TBAB) as the catalyst.
Conditions :
Advantages :
-
Reduced byproducts (e.g., <5% di-nitration)
-
Simplified purification
Enzymatic Esterification
Lipase-mediated esterification offers an eco-friendly alternative. Immobilized Bacillus lipase catalyzes the reaction between (3-methyl-4-nitrophenoxy)acetic acid and isopropanol in non-polar solvents (e.g., n-heptane).
Key Findings :
Comparison with Chemical Methods :
| Parameter | Enzymatic Method | Chemical Method |
|---|---|---|
| Yield (%) | 73 | 82 |
| Reaction Time (h) | 9 | 6 |
| Byproducts | None detected | 5–10% |
Industrial-Scale Production Considerations
Catalytic Systems
Solvent Selection
-
Polar aprotic solvents : DMF or DMSO improve reaction rates but complicate recovery.
-
Chlorinated solvents : Dichloromethane balances reactivity and ease of separation.
Analytical Characterization
Purity Assessment
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Isopropyl 3-methyl-4-nitrophenoxyacetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nitration of a phenolic precursor followed by esterification. For nitration, use nitric acid in a controlled acidic medium (e.g., H₂SO₄) at 0–5°C to avoid over-nitration. Esterification with isopropyl alcohol can be catalyzed by sulfuric acid or DCC (dicyclohexylcarbodiimide) under reflux. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm resolves impurities.
- Structure : Use H/C NMR to confirm ester linkages and nitro group placement. IR spectroscopy identifies carbonyl (C=O, ~1740 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches. Mass spectrometry (ESI-MS) validates molecular weight .
Q. How should researchers handle stability challenges during storage of nitroaromatic esters like this compound?
- Methodological Answer : Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent photodegradation and hydrolysis. Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to determine decomposition thresholds (e.g., >120°C) .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position, ester substituents) influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The nitro group at the para position (relative to the ester) acts as a strong electron-withdrawing group, enhancing electrophilicity at the adjacent carbon. Compare reactivity using kinetic studies (e.g., SN2 reactions with sodium ethoxide in DMSO). Substituent effects can be quantified via Hammett plots, where σ values predict rate constants .
Q. What methodologies are appropriate for resolving contradictions in reported biological activity data for nitroaromatic esters like this compound?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols:
- Use isothermal titration calorimetry (ITC) to measure binding affinity consistently.
- Validate cytotoxicity results across multiple models (e.g., HEK293 vs. HepG2 cells) and control for metabolite interference via LC-MS .
Q. How can computational modeling predict the compound's interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare with experimental data from surface plasmon resonance (SPR) for kinetic parameters (e.g., ) .
Q. What strategies mitigate side reactions during functional group transformations (e.g., reduction of nitro to amine)?
- Methodological Answer : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol at 50 psi selectively reduces nitro to amine without ester cleavage. Monitor pH to avoid hydrolysis (maintain pH 6–7). Alternative methods include using SnCl₂ in HCl, but this risks ester degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
